![molecular formula C4H7NO B1624197 3-Oxa-6-azabicyclo[3.1.0]hexane CAS No. 5834-36-6](/img/structure/B1624197.png)

3-Oxa-6-azabicyclo[3.1.0]hexane

Vue d'ensemble

Description

3-Oxa-6-azabicyclo[3.1.0]hexane is a nitrogen-containing heterocycle . It is an important class of compounds that have been found to be key structural features in a wide range of biologically active natural products, drugs, and agrochemicals .

Synthesis Analysis

The synthesis of 3-azabicyclo[3.1.0]hexane derivatives has made significant progress since 2010, with some novel, efficient, and green methods developed using various transition-metal-catalyzed and transition-metal-free catalytic systems from acyclic or cyclic substrates . An efficient and stereospecific approach to the synthesis of structurally constrained aza-, oxa-, and thiabicyclo[3.1.0]hexane heterocycles has been achieved through the application of the intramolecular cyclopropanation reaction of diazoacetates .Molecular Structure Analysis

The molecular structure of this compound is characterized by a three-membered ring containing an oxygen atom and a nitrogen atom . The crystal and molecular structure of 6-(p-iodobenzenesulfonyl)-3-oxa-6-azabicyclo[3.1.0]hexane has been reported .Chemical Reactions Analysis

3-Azabicyclo[3.1.0]hexanes are synthesized using various transition-metal-catalyzed and transition-metal-free catalytic systems . The reactions involve acyclic or cyclic substrates . More details about the chemical reactions can be found in the referenced papers .Physical And Chemical Properties Analysis

This compound has a molecular weight of 85.10 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . Its exact mass is 85.052763847 g/mol and its monoisotopic mass is also 85.052763847 g/mol . The compound is a liquid at room temperature .Applications De Recherche Scientifique

Activités biologiques et conception de médicaments

Le composé 3-Oxa-6-azabicyclo[3.1.0]hexane a été étudié pour ses activités biologiques. C'est une partie essentielle des produits naturels qui présentent des activités contre les bactéries, les champignons et les cellules tumorales par alkylation de l'ADN. Par exemple, la ficellomycine, qui contient la structure cyclique du 1-azabicyclo[3.1.0]hexane, est connue pour de telles activités .

Évaluation de la cytotoxicité

Dans le domaine de la recherche sur le cancer, la cytotoxicité des 3-azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines] synthétisés a été évaluée contre diverses lignées cellulaires humaines et murines, fournissant des informations précieuses pour les applications thérapeutiques .

Applications dans l'industrie pharmaceutique

Le système cyclique du 3-azabicyclo[3.1.0]hexyle est reconnu comme un isostère bicyclique conformationnellement contraint pour le motif pipéridine. Cette structure présente des activités biologiques diverses et montre un grand potentiel dans l'industrie pharmaceutique, avec des applications telles que les antagonistes des récepteurs μ des opioïdes pour le traitement du prurit .

Chimie synthétique

En chimie synthétique, les méthodes de construction du squelette du 3-azabicyclo[3.1.0]hexane sont diverses et incluent l'annulation de nouveaux cycles à des cycles existants et la fermeture séquentielle en tandem de deux cycles . De plus, une synthèse pratique de 3-azabicyclo[3.1.0]hexanes substitués par CHF2 a été développée, mettant en évidence la polyvalence du composé en synthèse chimique .

Voies catalytiques vers les dérivés

Les progrès récents dans les voies catalytiques ont élargi la synthèse de dérivés du 3-azabicyclo[3.1.0]hexane, qui sont souvent présents dans les molécules capables d'agir sur diverses cibles biologiques et sont activement utilisés dans la conception de médicaments .

Réactions de cyclopropanation

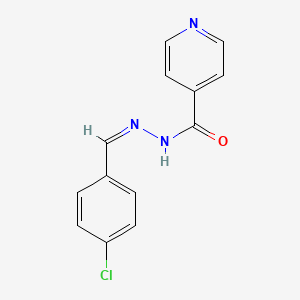

Le composé trouve également une application dans les réactions de cyclopropanation des alcènes internes avec les N-tosylhydrazones, fournissant un éventail de dérivés avec des rendements élevés et des diastéréosélectivités .

Safety and Hazards

Orientations Futures

The synthesis of 3-azabicyclo[3.1.0]hexane derivatives is a cutting-edge area that has made spectacular progress in recent decades . Future research will likely continue to develop efficient methods for the synthesis of these derivatives, emphasizing the scope of substrates and synthesis applications .

Mécanisme D'action

Target of Action

The primary targets of 3-Oxa-6-azabicyclo[31It’s known that the 3-azabicyclo[310]hexane (3-ABH) fragment, which is structurally similar, is often present in various natural and synthetic biologically active compounds . These compounds can act on various biological targets, including serotonin, noradrenaline, and dopamine reuptake inhibitors .

Mode of Action

The exact mode of action of 3-Oxa-6-azabicyclo[31It’s known that similar 3-abh derivatives can interact with their targets in a variety of ways, depending on the specific derivative and target .

Biochemical Pathways

For example, some 3-ABH derivatives are efficient reuptake inhibitors of serotonin, noradrenaline, and dopamine .

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of 3-Oxa-6-azabicyclo[31It’s known that similar 3-abh derivatives show strong binding to plasma proteins and high human intestinal absorption values .

Result of Action

The molecular and cellular effects of 3-Oxa-6-azabicyclo[31Similar 3-abh derivatives have been shown to have various effects, such as high cytotoxicity and promising antitumor activity .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 3-Oxa-6-azabicyclo[31It’s known that similar 3-abh derivatives can be influenced by various environmental factors, including temperature, ph, and the presence of other substances .

Propriétés

IUPAC Name |

3-oxa-6-azabicyclo[3.1.0]hexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO/c1-3-4(5-3)2-6-1/h3-5H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGXORXSKEIVRPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(N2)CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00973907 | |

| Record name | 3-Oxa-6-azabicyclo[3.1.0]hexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00973907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5834-36-6 | |

| Record name | 3-Oxa-6-azabicyclo(3.1.0)hexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005834366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Oxa-6-azabicyclo[3.1.0]hexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00973907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-oxa-6-azabicyclo[3.1.0]hexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(2,5-Dimethoxyphenyl)vinyl]aniline](/img/structure/B1624128.png)

![Benzamide, N-[4-amino-3-(5,10-dihydro-5,10-dioxoanthra[2,3-d]thiazol-2-yl)-9,10-dihydro-9,10-dioxo-1-anthracenyl]-](/img/structure/B1624133.png)